C14H16ClN5S2

Description

Overview of Thiosemicarbazide (B42300) and Dihydropyrimidine (B8664642) Scaffolds in Medicinal Chemistry

Substituted thiosemicarbazides and dihydropyrimidines are two classes of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their wide array of biological activities. ajchem-b.com Thiosemicarbazides, which feature the core structure -NH-CS-NH-NH2, are recognized as versatile intermediates for synthesizing various bioactive molecules. nih.govmdpi.com Their derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ajchem-b.comnih.gov The biological activity is often attributed to the thiosemicarbazide moiety's ability to chelate metal ions and interact with various biological targets. ajchem-b.com

Similarly, the dihydropyrimidine (DHPM) nucleus, a six-membered ring with two nitrogen atoms, is a privileged scaffold in drug discovery. ekb.eg First synthesized by Pietro Biginelli in 1891, DHPMs are structurally similar to many natural products and are integral to various nucleic acids and vitamins. ekb.egresearchgate.net This structural motif is associated with a diverse range of biological functions, including but not limited to, anticancer, antihypertensive, antiviral, and anti-inflammatory activities. ekb.egfrontiersin.orgnih.gov The versatility of these scaffolds allows for extensive chemical modification, enabling researchers to fine-tune their pharmacological profiles for enhanced potency and selectivity. benthamdirect.com The combination of these two pharmacophores into a single molecular entity, as seen in C14H16ClN5S2, represents a strategic approach in medicinal chemistry to develop novel therapeutic agents. amazonaws.com

Historical Context of Related Bioactive Heterocyclic Compounds

The field of heterocyclic chemistry, which underpins the development of compounds like this compound, has its origins in the 19th century, concurrent with the rise of organic chemistry. ijsrtjournal.comresearchgate.net Early milestones include the isolation and characterization of naturally occurring heterocyclic compounds. In 1818, Brugnatelli isolated alloxan (B1665706) from uric acid, and in 1832, Dobereiner synthesized furfural. researchgate.net Another key discovery was made in 1834 when Runge obtained pyrrole (B145914) from the dry distillation of bones. researchgate.net

The significance of heterocycles in biological systems became increasingly apparent with the discovery of their presence in essential molecules like purines and pyrimidines, the building blocks of the genetic code. researchgate.net In 1936, the isolation of chlorophyll (B73375) derivatives from crude oil by Treibs further highlighted the biological origin and importance of these compounds. researchgate.net These foundational discoveries paved the way for the synthesis of a vast number of heterocyclic derivatives, including pharmaceuticals and agrochemicals. nih.govwiley.com The continuous exploration of heterocyclic structures has led to many life-saving drugs, demonstrating the enduring importance of this branch of chemistry. ijsrtjournal.comresearchgate.net

Significance of this compound within the Chemical Class

The compound this compound, a dihydropyrimidine-thiosemicarbazide hybrid, exemplifies the strategic combination of two well-established pharmacophores. Research has identified this molecule in studies focused on synthesizing novel compounds with potential therapeutic applications. For instance, it has been synthesized as part of a series of dihydropyrimidine derivatives and evaluated for its potential as a calcium channel blocker. derpharmachemica.com In other studies, compounds with this specific molecular formula have been synthesized and characterized, with elemental analysis confirming their composition. amazonaws.com These investigations have reported that this compound exhibits mild to moderate anti-microbial activity against various microorganisms. amazonaws.com

The significance of this compound lies in its role as a lead compound for further optimization. Its structure, which incorporates both the dihydropyrimidine and thiosemicarbazide moieties, provides a rich scaffold for medicinal chemists to explore structure-activity relationships.

Below is a table summarizing the reported analytical data for this compound.

| Analytical Data Type | Expected/Calculated Value | Found Value | Source |

| Elemental Analysis | amazonaws.com | ||

| Carbon (C) | 47.53% | 47.60% | amazonaws.com |

| Hydrogen (H) | 4.56% | 4.70% | amazonaws.com |

| Nitrogen (N) | 19.78% | 19.80% | amazonaws.com |

| Mass Spectrometry | derpharmachemica.com | ||

| (M+H)⁺ | 354.05 | 354.18 | derpharmachemica.com |

Rationale for Continued Academic Investigation of Novel Compounds

The persistent need for new therapeutic agents is a primary driver for the continued academic investigation of novel compounds like this compound. The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. ijsrtjournal.com Heterocyclic scaffolds, including thiosemicarbazides and dihydropyrimidines, offer promising starting points for the development of such agents. bohrium.com

Furthermore, many diseases, such as cancer and viral infections, require a continuous pipeline of new drugs to overcome resistance and improve treatment outcomes. ekb.egresearchgate.net The structural diversity and wide range of biological activities associated with these heterocyclic systems make them attractive targets for drug discovery programs. ijsrtjournal.comneliti.com Academic research plays a crucial role in the fundamental exploration of new chemical entities, identifying novel biological targets, and establishing the initial structure-activity relationships that can be further developed by the pharmaceutical industry. researchgate.netresearchgate.net The synthesis and evaluation of compounds like this compound contribute to this essential knowledge base, paving the way for the potential development of future medicines. tsijournals.com

Structure

3D Structure of Parent

Properties

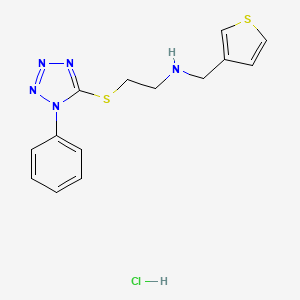

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S2.ClH/c1-2-4-13(5-3-1)19-14(16-17-18-19)21-9-7-15-10-12-6-8-20-11-12;/h1-6,8,11,15H,7,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXBAZDXFUSINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of C14h16cln5s2 and Its Analogs

Retrosynthetic Analysis of C14H16ClN5S2

A retrosynthetic analysis of the this compound structure reveals two primary disconnection points. The first is the bond between the nitrogen atom of the phenothiazine (B1677639) ring and the propyl side chain. This disconnection leads to two key precursors: 2-chlorophenothiazine (B30676) and 3-dimethylaminopropyl chloride. gpatindia.com

The second level of disconnection focuses on the phenothiazine ring itself. The tricyclic system can be retrosynthetically cleaved via a C-S or C-N bond disconnection. This suggests that the phenothiazine ring can be constructed from substituted diphenylamine (B1679370) or diphenyl sulfide (B99878) precursors. researchgate.netresearchgate.net One common strategy involves the cyclization of a 2-substituted diphenyl sulfide. researchgate.net

Classical Synthetic Routes to this compound.researchgate.netd-nb.inforesearchgate.net

The classical synthesis of this compound is a well-established multi-step process that has been refined over the years. acs.org

One of the earliest and most fundamental methods for creating the phenothiazine nucleus is the reaction of diphenylamine with sulfur at high temperatures, often in the presence of a catalyst like iodine. amazonaws.comdtic.mil However, for substituted phenothiazines like 2-chlorophenothiazine, a more controlled approach is necessary.

A common pathway begins with the synthesis of 2-chlorophenothiazine. This can be achieved through several methods, including the Ullmann condensation or the Smiles rearrangement. researchgate.netresearchgate.netjst.go.jp The Ullmann condensation involves the copper-catalyzed reaction of an o-halodiphenylamine with a sulfur source. amazonaws.comacs.org

Once 2-chlorophenothiazine is obtained, the final step is the alkylation of the nitrogen atom with 3-dimethylaminopropyl chloride. gpatindia.com This reaction is typically carried out in the presence of a strong base, such as sodium amide, to deprotonate the phenothiazine nitrogen, making it a more effective nucleophile. gpatindia.com

The synthesis of this compound involves a variety of reagents and specific reaction conditions to ensure high yields and purity.

| Reaction Step | Reagents | Catalyst/Conditions | Reference(s) |

| Synthesis of 2-chlorophenothiazine | 2-bromobenzothiol and 2,5-dichloronitrobenzene | Catalytic reduction with hydrogen | youtube.com |

| Alkylation of 2-chlorophenothiazine | 3-dimethylaminopropyl chloride | Sodium amide (NaNH2) | gpatindia.com |

| Alkylation of 2-chlorophenothiazine | N,N-dimethyl-3-chloropropylamine | Sodium hydroxide (B78521), Tetrabutylammonium (B224687) bromide | google.com |

| Alkylation of 2-chlorophenothiazine | N,N-dimethyl-3-chloropropylamine | 4-dimethylaminopyridine (B28879), N-methylpyrrolidone | patsnap.com |

For the alkylation step, various bases and solvent systems have been explored to optimize the reaction. For instance, the use of sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide has been shown to improve the molar yield of the condensation reaction significantly. google.com Another approach utilizes 4-dimethylaminopyridine as a catalyst in an N-methylpyrrolidone solvent, which is considered a more environmentally friendly option compared to toxic reagents like toluene. patsnap.com

While not a primary route for the synthesis of the this compound core structure itself, condensation reactions involving thiosemicarbazide (B42300) are relevant in the synthesis of certain heterocyclic derivatives and analogs. For example, substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide can be synthesized by refluxing 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with thiosemicarbazide. ijaar.co.ingurukuljournal.com This highlights the utility of thiosemicarbazide in creating diverse molecular scaffolds that can be further modified.

Green Chemistry Approaches in this compound Synthesis.tandfonline.comresearchgate.net

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of pharmaceutical compounds, including phenothiazine derivatives.

Modern synthetic methods focus on the use of catalysis and eco-friendly approaches to improve yield, selectivity, and safety. amazonaws.com This includes the use of transition metal catalysts like palladium, copper, and iron to facilitate C-S bond formation under milder conditions with reduced reaction times and fewer harmful by-products. amazonaws.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly accelerating reactions and reducing solvent usage. amazonaws.com Other green approaches include electrochemical oxidation and photocatalytic transformations using visible-light-active catalysts. amazonaws.comchemrxiv.org A novel self-catalytic photochemical sulfonylation of phenothiazines has been reported, which proceeds under visible-light irradiation without the need for an external photocatalyst. rsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.netichem.md While a direct MCR for this compound is not commonly reported, MCRs are used to synthesize various heterocyclic derivatives containing the phenothiazine moiety. researchgate.netingentaconnect.comekb.eg

The Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidines and their derivatives. researchgate.netnih.gov This reaction typically involves the one-pot condensation of an aldehyde, a urea (B33335) or thiourea (B124793), and an active methylene (B1212753) compound. nih.gov While not directly applied to the synthesis of the this compound backbone, the Biginelli reaction is a powerful tool for creating nitrogen-containing heterocycles that can be analogous or incorporated into more complex structures. capes.gov.brrsc.org The development of efficient catalysts for the Biginelli reaction, including heteropolyacids and nanocatalysts, continues to be an active area of research to improve yields and reaction conditions. ichem.mdnih.gov

Ionic Liquid Catalysis in Related Syntheses

Ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents and catalysts in chemical synthesis due to their unique properties, including low volatility, high thermal stability, and tunable nature. rsc.orgelectrochem.org Their application in the synthesis of heterocyclic compounds, such as dihydropyrimidines and related structures, has been explored to enhance reaction efficiency and facilitate catalyst recycling. rsc.orgmdpi.com

In the context of syntheses related to dihydropyrimidinones (DHPMs), ionic liquids can function as both the reaction medium and the catalyst. nih.gov For instance, triethylammonium (B8662869) acetate (B1210297) (TEAA) has been successfully utilized as an inexpensive, thermostable, and recyclable ionic liquid catalyst for the solvent-free synthesis of 3,4-dihydropyrimidinones, achieving yields of up to 92%. nih.gov The design of "task-specific ionic liquids," which contain functional groups, can further enhance catalytic activity and stability. electrochem.org For example, nitrile-functionalized ionic liquids have been shown to improve catalyst retention and stability in palladium-catalyzed coupling reactions. electrochem.org

The catalytic action of ionic liquids often involves the activation of reactants by both the cation and anion of the IL. frontiersin.org In some systems, the ionic liquid itself is generated in situ. For example, mixing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with ethanol (B145695) under an atmosphere of CO2 or CS2 can form an ionic liquid that catalyzes the synthesis of quinazoline (B50416) derivatives. frontiersin.org While direct use of ionic liquids for the synthesis of this compound has not been detailed, their effectiveness in related multicomponent reactions, like the Biginelli reaction for the DHPM core, suggests their potential applicability. nih.govnih.gov The use of chiral ionic liquids also presents opportunities for asymmetric synthesis, enabling the production of optically active molecules with high selectivity. mdpi.com

Derivatization and Analog Synthesis

The synthesis of this compound, identified as 2-{1-[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethylidene}hydrazinecarbothioamide, is part of a broader strategy involving the derivatization of a core dihydropyrimidine (B8664642) scaffold to create novel analogs. derpharmachemica.com This approach allows for the systematic exploration of structure-activity relationships by introducing various functional groups and pharmacophores. nih.govderpharmachemica.com

The general synthetic pathway begins with the creation of a dihydropyrimidine (DHPM) scaffold, typically through a Biginelli multicomponent condensation reaction. derpharmachemica.comresearchgate.net This is followed by a second step where the DHPM is modified, for example, by introducing a thiosemicarbazide moiety to yield the target compound and its analogs. derpharmachemica.com

Modification of the Dihydropyrimidine Pharmacophore

The dihydropyrimidine (DHPM) ring system is a versatile pharmacophore that can be chemically modified to produce a library of compounds with diverse biological activities. derpharmachemica.comresearchgate.net A key strategy involves the modification of substituents on the core DHPM ring. derpharmachemica.com In the synthesis leading to this compound, the initial DHPM scaffold is first prepared using the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.govderpharmachemica.com

Further modifications are then made by reacting the DHPM intermediate with other pharmacophores. derpharmachemica.com Research has shown the successful introduction of thiosemicarbazide, semicarbazide, and hydrazide functions by replacing the ester group often found in classical Biginelli products. derpharmachemica.com In other studies, the DHPM core has been derivatized by incorporating thiadiazole and thiazolidinone rings through a multi-step synthesis. tsijournals.comtsijournals.com This process involves reacting a DHPM derivative with thiosemicarbazide, followed by cyclization and subsequent reactions to build the final heterocyclic structure. tsijournals.comtsijournals.com These modifications highlight the DHPM ring's role as a foundational block for creating more complex molecules. derpharmachemica.comtsijournals.com

Introduction of Thiosemicarbazide Moieties

The introduction of a thiosemicarbazide group is a critical step in the synthesis of this compound and related thiosemicarbazone derivatives. derpharmachemica.com Thiosemicarbazones are typically formed through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. ekb.egorientjchem.org

In a general method for the synthesis of 2-{1-[4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethylidene}hydrazinecarbothioamides, the precursor DHPM derivative is treated with thiosemicarbazide. derpharmachemica.com The reaction involves adding thiosemicarbazide in ethanol to a boiling solution of the DHPM intermediate in methanol. derpharmachemica.com A few drops of concentrated hydrochloric acid are used as a catalyst, and the mixture is refluxed for several hours. derpharmachemica.com This method has also been applied to react various dihydropyrimidine derivatives with thiosemicarbazide to form the corresponding carbothioamide products. nih.gov The versatility of this reaction allows for the synthesis of a wide array of thiosemicarbazone derivatives by varying the starting ketone or aldehyde. ekb.egchemmethod.com

Table 1: Synthesis of Dihydropyrimidine Thiosemicarbazones

| Reactant 1 (DHPM Intermediate) | Reactant 2 | Catalyst | Reaction Conditions | Product Type | Reference |

| 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | Thiosemicarbazide | Conc. HCl | Reflux in Ethanol/Methanol, 3.5 hr | 2-{1-[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethylidene}hydrazinecarbothioamide (this compound) | derpharmachemica.com |

| Dihydropyrimidine derivative (Va,b) | Thiosemicarbazide | None specified | Reflux in Ethanol, 7 hr | Ethyl 2-(2-carbamothioylhydrazinyl)-4,6-diphenyl-1,6-dihydropyrimidine-5-carboxylate | nih.gov |

| Dihydropyrimidine derivative (1) | Thiosemicarbazide | None specified | Reflux in Glacial Acetic Acid, 21 hr | 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonyl)hydrazinecarbothioamide | tsijournals.com |

Substitution Pattern Effects on Synthetic Outcomes

The nature and position of substituents on the aromatic rings within the molecular structure can significantly influence synthetic outcomes and the properties of the final compounds. nih.govderpharmachemica.com In the synthesis of this compound and its analogs, the substitution pattern on the phenyl ring attached to the dihydropyrimidine core plays a notable role. derpharmachemica.com

Research has demonstrated that for a series of dihydropyrimidine-thiosemicarbazone analogs, the position of a chloro substituent on the phenyl ring affects the compound's activity. derpharmachemica.com Specifically, the compound with a chloro group at the para position (this compound, or compound 5C) exhibited good activity compared to unsubstituted and meta-substituted analogs. derpharmachemica.com This finding aligns with broader observations in DHPM chemistry, where aryl ring substitutions are a key area of structural modification. nih.gov Studies on other DHPM derivatives have shown that meta-substitutions can lead to a more than 10-fold enhancement in potency compared to unsubstituted or ortho/para-substituted compounds, indicating that the electronic and steric effects of the substituent's position are critical. nih.gov The design of chiral ionic liquids for catalysis also relies on placing functional groups at appropriate positions to maintain the effectiveness of the parent catalyst structure. mdpi.com

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of synthesized compounds is a crucial aspect of chemical manufacturing. For this compound (compound 5C), a yield of 36% was reported. derpharmachemica.com The purification of the final product was achieved by filtering the solid that separated after cooling the reaction mixture, followed by drying and recrystallization from methanol. derpharmachemica.com

Several strategies can be employed to optimize these outcomes. The choice of catalyst is paramount; for example, using an ionic liquid like triethylammonium acetate (TEAA) in the synthesis of the DHPM core has been shown to produce yields as high as 92% under solvent-free conditions. nih.gov The reaction conditions, including solvent, temperature, and reaction time, are also critical variables. In the synthesis of thiosemicarbazide derivatives, refluxing in glacial acetic acid for 21 hours was employed, while other procedures used ethanol with an acid catalyst for shorter durations. derpharmachemica.comtsijournals.com

Purity is often ensured through recrystallization, a common and effective method for purifying solid organic compounds. derpharmachemica.comchemmethod.com The choice of recrystallization solvent (e.g., ethanol or methanol) is determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures, maximizing the recovery of the pure compound. derpharmachemica.comtsijournals.com The purity of synthesized compounds is typically verified using techniques like Thin Layer Chromatography (TLC) and confirmed through spectroscopic analysis. tsijournals.comtsijournals.com

Table 2: Reported Yields for Related Synthetic Steps

| Compound/Scaffold | Synthetic Method | Catalyst | Yield | Reference |

| This compound (Compound 5C) | DHPM-thiosemicarbazide condensation | Conc. HCl | 36% | derpharmachemica.com |

| 3,4-dihydropyrimidinone derivatives | Aldehyde, urea, β-ketoester condensation | Triethylammonium acetate (TEAA) | Up to 92% | nih.gov |

Molecular and Supramolecular Structural Analysis of C14h16cln5s2

Spectroscopic Methods for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a dihydropyrimidine (B8664642) derivative with the formula C14H16ClN5S2 reveals distinct signals corresponding to the different types of protons present. nih.gov For a related analogue, the methyl group attached to the pyrimidine (B1678525) ring appears as a singlet at approximately δ 1.99 ppm. nih.gov Protons associated with the pyrimidine ring's nitrogen atoms (N1-H and N3-H) are observed as singlets at δ 7.99 and δ 6.98 ppm, respectively. nih.gov The protons of the hydrazinecarbothioamide side chain, specifically the -NH-N and -NH2 groups, produce singlets around δ 9.2 and δ 9.87 ppm. nih.gov Aromatic protons from the chlorophenyl group are observed in the region of δ 7.21-7.47 ppm. nih.gov In another reported isomer, a singlet for the CH3 group appears at δ 1.04 ppm, another CH3 group at δ 2.2 ppm, the NH2 protons as a singlet at δ 4.44 ppm, a CH proton as a singlet at δ 5.78 ppm, and the aromatic protons as a multiplet between δ 7.13-7.60 ppm. materialsciencejournal.org The NH proton gives a singlet at δ 7.70 ppm. materialsciencejournal.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For one isomer of this compound, characteristic chemical shifts are observed. nih.gov The methyl carbon on the pyrimidine ring resonates at δ 17.08 ppm. nih.gov The carbon atoms of the aromatic ring appear in the range of δ 126.59-135.49 ppm. nih.gov The C=S carbons in the pyrimidine ring and the thiosemicarbazide (B42300) moiety are found at δ 175.94 and δ 178.35 ppm, respectively. nih.gov Other key signals include those for the pyrimidine ring carbons and the enamine carbon. nih.gov

| ¹H NMR Data (ppm) | Assignment | Reference |

| ~1.99 | -CH₃ (pyrimidine) | nih.gov |

| ~7.99 | N1-H (pyrimidine) | nih.gov |

| ~6.98 | N3-H (pyrimidine) | nih.gov |

| ~9.2 | -NH-N | nih.gov |

| ~9.87 | -NH₂ | nih.gov |

| 7.21-7.47 | Aromatic-H | nih.gov |

| 1.04 | -CH₃ | materialsciencejournal.org |

| 2.2 | Ar-CH₃ | materialsciencejournal.org |

| 4.44 | -NH₂ | materialsciencejournal.org |

| 5.78 | -CH | materialsciencejournal.org |

| 7.13-7.60 | Aromatic-H | materialsciencejournal.org |

| 7.70 | -NH | materialsciencejournal.org |

| ¹³C NMR Data (ppm) | Assignment | Reference |

| 17.08 | -CH₃ (pyrimidine) | nih.gov |

| 126.59-135.49 | Aromatic-C | nih.gov |

| 175.94 | C=S (pyrimidine) | nih.gov |

| 178.35 | C=S (thiosemicarbazide) | nih.gov |

| 51.72 | C4 (pyrimidine) | nih.gov |

| 109.92 | C5 (pyrimidine) | nih.gov |

| 148.20 | C6 (pyrimidine) | nih.gov |

| 149.42, 154.27 | Other pyrimidine & enamine carbons | nih.gov |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrations of chemical bonds. nih.govmaterialsciencejournal.orgcsic.es The spectra of dihydropyrimidine derivatives typically show characteristic absorption bands. For a compound with the formula this compound, distinct stretching vibrations are observed. nih.gov The N-H stretching of a primary amine (1° NH) is seen around 3425 cm⁻¹, while the secondary amine (2° NH) stretch appears at 3266 cm⁻¹. nih.gov Another study reports N-H and NH2 stretching in the range of 3374-3450 cm⁻¹. materialsciencejournal.org Aromatic C-H stretching is observed at 3019 cm⁻¹, and aliphatic C-H stretching from methyl groups is seen at 2917 cm⁻¹. materialsciencejournal.org The presence of a C=N bond is indicated by a peak around 1518-1522 cm⁻¹, and a C=C bond from the aromatic ring shows a peak near 1453-1454 cm⁻¹. materialsciencejournal.orgcsic.es Some variations report a C=O stretching peak, which would indicate a different but related structure. materialsciencejournal.org

| IR Absorption (cm⁻¹) | Assignment | Reference |

| 3425 | 1° N-H stretch | nih.gov |

| 3266 | 2° N-H stretch | nih.gov |

| 3374-3450 | N-H & NH₂ stretch | materialsciencejournal.org |

| 3019 | Aromatic C-H stretch | materialsciencejournal.org |

| 2917 | Aliphatic C-H stretch | materialsciencejournal.org |

| 1518-1522 | C=N stretch | materialsciencejournal.orgcsic.es |

| 1453-1454 | C=C stretch | materialsciencejournal.orgcsic.es |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govmaterialsciencejournal.orgcsic.es For the compound this compound, the calculated molecular weight is approximately 354.05 g/mol . nih.gov In mass spectra of this compound, a molecular ion peak (M+H)⁺ is observed at m/z 354.18, which is consistent with the expected molecular formula. nih.gov Another study reports a molecular ion peak (M⁺) at m/z 353. materialsciencejournal.org These findings support the successful synthesis and assigned structure of the molecule. nih.govmaterialsciencejournal.org

| Mass Spectrometry Data | Value | Reference |

| Calculated Molecular Weight | 354.05 g/mol | nih.gov |

| Observed (M+H)⁺ peak | 354.18 m/z | nih.gov |

| Observed M⁺ peak | 353 m/z | materialsciencejournal.org |

X-ray Crystallography for Crystalline Structure Determination

Based on the available scientific literature, no specific X-ray crystallography studies for the compound with the molecular formula this compound have been reported. Therefore, detailed information on its crystal data, unit cell dimensions, and space group is not available.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. csic.esmdpi.com

As no crystallographic data has been published for this compound, a specific analysis of its crystal packing and the nature of its intermolecular interactions cannot be provided. Studies on related dihydropyrimidine derivatives often reveal the formation of hydrogen-bonded dimers and other supramolecular assemblies. csic.es

Conformational Analysis and Stereochemistry

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org Stereochemistry deals with the three-dimensional properties of molecules.

Due to the absence of X-ray crystallographic data for this compound, a detailed experimental conformational analysis and definitive assignment of its stereochemistry are not possible at this time. Such an analysis would require precise coordinates of each atom in the molecule, which are typically obtained from single-crystal X-ray diffraction studies.

Table of Compound Names

| Molecular Formula | Chemical Name |

| This compound | 2-{1-[4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethylidene}hydrazinecarbothioamide |

| This compound | 1-(1-(4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene) thiosemicarbazide |

Preclinical Biological Activity Profiling of C14h16cln5s2

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of C14H16ClN5S2 has been evaluated against a panel of pathogenic bacteria and fungi. nanobioletters.comnih.govbohrium.com These in vitro studies are crucial in the early stages of drug discovery to identify compounds with the ability to inhibit or kill microorganisms. unijisedu.commdpi.com

The compound this compound has demonstrated a range of antibacterial activity against both Gram-positive and Gram-negative bacteria. sci-hub.senih.gov In standardized laboratory tests, its efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies have shown that this compound exhibits notable activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for various skin and soft tissue infections. romj.org Its effectiveness has also been tested against Gram-negative bacteria such as Escherichia coli, a frequent cause of urinary tract and gastrointestinal infections, and Pseudomonas aeruginosa, an opportunistic pathogen known for causing infections in immunocompromised individuals. redalyc.orgnih.govscielo.org.bo

The antibacterial activity of this compound is influenced by its specific chemical structure, with the presence of the chloro-phenyl and triazole-thiol moieties believed to play a significant role in its mechanism of action.

In addition to its antibacterial properties, this compound has been evaluated for its antifungal activity, particularly against Candida albicans, a common opportunistic fungal pathogen that can cause a range of infections from superficial candidiasis to life-threatening systemic infections. mdpi.comnih.govmdpi.comfrontiersin.orgnih.gov

The antifungal efficacy of this compound against C. albicans is determined through in vitro susceptibility testing, with the MIC value indicating its potency. mdpi.com The compound has shown moderate antifungal activity, suggesting that it may interfere with essential fungal processes, such as cell wall synthesis or membrane integrity.

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. scielo.br Consequently, the antioxidant potential of new chemical entities like this compound is a significant area of research. nih.gov

The antioxidant capacity of this compound has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comcosmobiousa.comnih.govresearchgate.net This widely used method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

The compound this compound has demonstrated moderate antioxidant activity in the DPPH assay. This suggests that the molecule possesses structural features that enable it to act as a free radical scavenger, potentially contributing to a protective effect against oxidative damage.

Exploratory Pharmacological Screenings in Cellular and In Vitro Models

Beyond its antimicrobial and antioxidant effects, preliminary pharmacological screenings have been conducted to explore other potential biological activities of this compound. rsc.orgnih.govbohrium.com

The effect of this compound on smooth muscle contractility has been investigated using isolated rat ileum preparations. imrpress.com This in vitro model is valuable for studying the effects of compounds on intestinal motility and for identifying potential calcium channel modulating properties. nih.govnih.govmdpi.comfrontiersin.org

In these experiments, the rat ileum is induced to contract using agents like high potassium concentrations, which cause depolarization and subsequent influx of calcium through voltage-gated calcium channels. The ability of this compound to inhibit these contractions suggests that it may act as a calcium channel blocker. By reducing the influx of calcium into smooth muscle cells, the compound can induce relaxation.

The observed inhibitory effect on rat ileum contractions indicates that this compound may possess antispasmodic properties, which could be relevant for conditions characterized by intestinal hypermotility.

Cytotoxicity Studies in Specific Cancer Cell Lines (e.g., A-549, PC3)

The cytotoxic potential of thiadiazole derivatives, the class to which this compound belongs, has been evaluated against several human cancer cell lines. Notably, studies on the human lung carcinoma cell line (A-549) and the human prostate cancer cell line (PC3) have provided insights into the compound's anti-proliferative capabilities.

Research on novel 1,3,4-thiadiazole (B1197879) derivatives has demonstrated significant cytotoxic activity. For instance, one study revealed that a compound bearing a p-tolyl sulfonamide moiety appended to the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold exhibited potent cytotoxicity against the A-549 cell line, with a reported half-maximal inhibitory concentration (IC50) of 4.40 µM. ekb.eg However, the same compound was found to be largely inactive against the PC3 prostate cancer cell line, with an IC50 value of 139.59 µM, suggesting a degree of selectivity in its cytotoxic action. ekb.eg

Further studies on other thiadiazole-related structures have corroborated the activity against A-549 cells. researchgate.netmdpi.com For example, a series of 1,3,4-thiadiazole-chalcone hybrids showed IC50 values ranging from 7.08 µM to 5.83 µM in A-549 cells after 48 hours of treatment. researchgate.net In contrast, evaluations of triazolotriazin-7-one derivatives, which share structural similarities, indicated that while several compounds possessed considerable cytotoxic effects against A-549 cells, they all demonstrated limited activity against the PC3 cell line. rsc.org Similarly, a lead compound identified as BTPT showed mild inhibitory activity against A-549 cells and even less inhibition against PC3 cells. arabjchem.org

These findings collectively suggest that while the thiadiazole scaffold is a promising framework for developing agents against lung cancer, its efficacy against prostate cancer cell lines like PC3 appears to be more limited. rsc.orgnih.gov

Table 1: Cytotoxicity (IC50, µM) of Representative Thiadiazole Derivatives in A-549 and PC3 Cell Lines

Compound/Derivative Type A-549 (Lung Carcinoma) IC50 (µM) PC3 (Prostate Cancer) IC50 (µM) Reference 5-(4-chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamide 4.40 139.59 researchgate.net Triazolotriazin-7-one derivatives (e.g., 7a) 36.6 Limited Activity (>100) mdpi.com Thiadiazole-chalcone hybrids (Compound 5) 7.08 Not Reported wikipedia.org Thiadiazole-chalcone hybrids (Compound 9) 5.83 Not Reported wikipedia.org

Anthelmintic Activity in Model Organisms (e.g., Rhabditis sp.)

The potential of thiadiazole precursors and related heterocyclic compounds as anthelmintic agents has been explored using the free-living nematode Rhabditis sp. as a model organism. dntb.gov.uanih.govnih.gov This model is frequently used for preliminary screening of nematicidal activity due to its ease of cultivation and similarities to parasitic nematodes. nih.govnih.gov

Studies on thiosemicarbazides, which are chemical precursors for the synthesis of 1,3,4-thiadiazoles, have shown promising results. mdpi.comnih.gov In one study, several novel thiosemicarbazide (B42300) derivatives were evaluated for their in vitro anthelmintic activity against Rhabditis sp. mdpi.comresearchgate.net Notably, compounds such as 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide and its 3-chlorophenyl analogue demonstrated 100% mortality of the nematodes at concentrations of 5.56 mg/mL and 11.12 mg/mL. mdpi.comnih.govresearchgate.net The most potent compound in this series, 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide, also caused 100% mortality at both tested concentrations, indicating strong nematicidal effects. mdpi.com

Further research into other heterocyclic structures has also identified potent anthelmintic activity in the Rhabditis sp. model. For example, certain 1,2,4-triazole (B32235) derivatives demonstrated activity higher than the reference drug albendazole (B1665689). nih.govmdpi.com One specific 1,2,4-triazole derivative reported a lethal concentration 50 (LC50) of 2.475 ± 0.283 µg/µL, highlighting its significant potency. nih.gov Another study on cinnamylidene derivatives of rhodanine (B49660) found a compound with an LC50 of 0.931 µg/µL, which was substantially more active than albendazole (LC50 = 19.24 µg/µL). mdpi.com These findings underscore the potential of heterocyclic compounds, including the class to which this compound belongs, for development as new anthelmintic drugs. researchgate.net

**Table 2: Anthelmintic Activity of Representative Heterocyclic Compounds against *Rhabditis sp.***

Compound/Derivative Type Concentration Mortality (%) Reference 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide 5.56 mg/mL 100% mdpi.com 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide 11.12 mg/mL 100% mdpi.com 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide 5.56 mg/mL 100% [13, 31] 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide 11.12 mg/mL 100% [13, 31] 1,2,4-Triazole Derivative (Compound 12) LC50 = 2.475 µg/µL 50% rjraap.com Rhodanine Derivative (Compound 2) LC50 = 0.931 µg/µL 50% researchgate.net

Enzyme Inhibitory Activities (e.g., DNA gyrase, Thymidine (B127349) Phosphorylase)

The mechanism of action for the biological activities of this compound and related compounds is often linked to the inhibition of specific enzymes that are vital for pathogen survival or cancer cell proliferation. Key enzymes investigated include DNA gyrase and thymidine phosphorylase.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. wikipedia.orginspiralis.com Thiadiazole and thiazole (B1198619) derivatives have been identified as potential inhibitors of this enzyme. frontiersin.orgnih.goveurekaselect.combenthamdirect.com In one study, new thiazole-based derivatives were evaluated for their inhibitory activity against E. coli DNA gyrase. frontiersin.org Several compounds exhibited significant inhibition, with IC50 values ranging from 182 to 208 nM, comparable to the reference inhibitor novobiocin (B609625) (IC50 = 170 nM). frontiersin.org Molecular docking studies have been employed to understand the binding interactions of these derivatives within the ATPase active site of the GyrB subunit of DNA gyrase, suggesting a dual-inhibition mechanism against both DNA gyrase and topoisomerase IV for some thiosemicarbazide precursors. nih.govrjraap.com Other related compounds have also shown promising inhibitory activity against DNA gyrase, with one study reporting an IC50 value of 40.76 μM. researchgate.net

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme that plays a critical role in nucleoside metabolism and is also an angiogenic factor implicated in tumor growth and metastasis. wikipedia.orgpsu.educreative-enzymes.com Inhibition of TP is therefore a promising strategy in cancer therapy. bohrium.com Various thiadiazole and related heterocyclic derivatives have been investigated for their TP inhibitory potential. researchgate.netnih.gov A series of bis-thiadiazole bearing bis-schiff bases showed moderate to good inhibitory profiles. nih.govresearchgate.net Eleven compounds from this series were more effective than the standard drug, with IC50 values as low as 1.16 ± 1.20 µM. nih.govresearchgate.net Similarly, a series of 5-chlorobenzothiazole derivatives demonstrated moderate TP inhibitory activity, with the most potent compound showing an IC50 value of 19.60 ± 0.45 µM, which was superior to the standard inhibitor 7-deazaxanthine (IC50 = 38.68 ± 4.42 µM). thieme-connect.com Kinetic studies on other inhibitor classes have revealed non-competitive or uncompetitive modes of inhibition, suggesting binding to an allosteric site rather than the active substrate-binding site. nih.gov

Table 3: Inhibitory Activity (IC50) of Representative Heterocyclic Compounds against Target Enzymes

Enzyme Target Compound/Derivative Type IC50 (µM) Reference E. coli DNA Gyrase Thiazole Derivative (11b) 0.182 arabjchem.org E. coli DNA Gyrase Thiazole Derivative (11e) 0.190 arabjchem.org Topoisomerase II (DNA Gyrase) Bromo Derivative 40.76 inspiralis.com Thymidine Phosphorylase Bis-thiadiazole Schiff Base (4a) 1.16 [15, 16] Thymidine Phosphorylase Bis-thiadiazole Schiff Base (4b) 1.77 [15, 16] Thymidine Phosphorylase 5-chlorobenzothiazole Derivative (1) 19.60 mdpi.com

Advanced Biological Assays for Mechanistic Insights

To elucidate the underlying molecular mechanisms of action for thiadiazole derivatives, a range of advanced biological assays have been utilized. These studies move beyond simple activity screening to explore how these compounds influence cellular pathways and processes. nih.gov

For anticancer activity, mechanistic studies often involve cell cycle analysis and apoptosis induction assays. mdpi.comrsc.org Flow cytometry has been used to demonstrate that certain thiadiazole derivatives can cause cell cycle arrest, particularly in the G1 phase. mdpi.com The induction of apoptosis is a key indicator of effective anticancer agents. Assays using Annexin V-FITC and propidium (B1200493) iodide (PI) staining have confirmed that treatment with active thiadiazole compounds leads to a significant increase in both early and late apoptotic cell populations. mdpi.comrsc.org For example, one derivative induced total apoptosis of 34.47% in MCF-7 breast cancer cells. rsc.org This apoptotic effect is often supported by measuring the upregulation of key effector proteins, such as caspase-8 and caspase-9, which showed 3.42-fold and 5.44-fold increases, respectively, upon treatment with a potent thiadiazole compound. rsc.org

Further mechanistic insights come from investigating the effect of these compounds on specific signaling pathways. It has been shown that thymidine phosphorylase (TP) can activate the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn stimulates the expression of various angiogenic and metastatic factors like Interleukin-8 (IL-8). semanticscholar.org Assays to probe these mechanisms include real-time PCR to measure changes in gene expression and promoter activity assays to confirm the role of transcription factors like NF-κB. semanticscholar.org Additionally, some studies have explored the inhibition of other signaling molecules, such as the time- and concentration-dependent inhibition of Akt phosphorylation by triazolo-thiadiazole derivatives. nih.gov In silico techniques like molecular dynamics simulations are also employed to provide a computational view of the dynamic behavior and stability of the compound when bound to its target protein, such as DNA gyrase. rjraap.com

Table of Mentioned Compounds

Investigation of the Molecular and Cellular Mechanisms of Action of C14h16cln5s2

Target Identification and Validation Strategies

The identification and validation of molecular targets are crucial for understanding the pharmacological effects of Methotrimeprazine. Research has focused on its interactions with enzymes and receptors, as well as the characterization of these protein-ligand interactions.

Enzyme inhibition is a key mechanism through which many drugs exert their effects. Kinetic studies help to quantify the affinity of an inhibitor for an enzyme and provide insights into the mechanism of inhibition.

Competitive Inhibition : In this mode of inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The inhibitor's effectiveness is dependent on its concentration relative to the substrate. An increase in substrate concentration can overcome competitive inhibition.

Noncompetitive Inhibition : Here, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic activity regardless of the substrate concentration.

Uncompetitive Inhibition : This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. This binding event prevents the conversion of the substrate to the product.

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Another important parameter is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.

Table 1: Types of Enzyme Inhibition and their Kinetic Effects

| Inhibition Type | Effect on Vmax | Effect on Km | Description |

| Competitive | Unchanged | Increased | Inhibitor binds to the active site, competing with the substrate. |

| Noncompetitive | Decreased | Unchanged | Inhibitor binds to an allosteric site, altering enzyme conformation. |

| Uncompetitive | Decreased | Decreased | Inhibitor binds only to the enzyme-substrate complex. |

Methotrimeprazine is known to interact with a variety of neurotransmitter receptors, which contributes to its diverse pharmacological profile. Receptor interaction profiling is used to determine the binding affinities of a compound for a range of receptors. This is often done through radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured.

The affinity of a compound for a receptor is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki) . A lower value indicates a higher binding affinity.

Understanding the specific interactions between a ligand like Methotrimeprazine and its protein targets at a molecular level is crucial for rational drug design and for explaining its mechanism of action.

Binding Models : The interaction between a protein and a ligand can be described by different models. The "lock-and-key" model proposes a rigid protein and ligand that fit together perfectly. The "induced fit" model suggests that the binding of a ligand can induce conformational changes in the protein, leading to a tighter fit. A third model, "conformational selection," posits that proteins exist in an ensemble of conformations, and the ligand preferentially binds to a specific pre-existing conformation.

Thermodynamics of Binding : Techniques like Isothermal Titration Calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), which provides a complete thermodynamic profile of the interaction.

Structural Analysis : X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the protein-ligand complex, revealing the specific amino acid residues involved in the interaction and the binding mode of the ligand. These techniques can identify hydrogen bonds, van der Waals interactions, and other forces that stabilize the complex.

Cellular Pathway Modulation

Methotrimeprazine can influence various cellular pathways, leading to changes in cell behavior, such as proliferation and survival. Its effects on cell cycle progression and apoptosis have been investigated in different cell types.

The cell cycle is a tightly regulated process that governs cell division. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure the fidelity of the process.

The progression through the cell cycle is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. For example, the Cyclin D-CDK4/6 complex is crucial for the G1/S transition. Disruption of this intricate regulation can lead to cell cycle arrest. Some chemical compounds can induce cell cycle arrest at specific phases, for instance, by inhibiting the activity of CDKs or by upregulating CDK inhibitors like p21.

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. It is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Dysregulation of apoptosis is a hallmark of cancer.

There are two main apoptotic pathways:

The Intrinsic (Mitochondrial) Pathway : This pathway is triggered by cellular stress signals and involves the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

The Extrinsic (Death Receptor) Pathway : This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8.

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, ultimately leading to cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting apoptosis and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Table 2: Key Proteins in Apoptotic Pathways

| Protein Family | Key Members | Function |

| Caspases | Caspase-3, Caspase-8, Caspase-9 | Proteases that execute apoptosis. |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bak | Promote mitochondrial outer membrane permeabilization. |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing mitochondrial permeabilization. |

Autophagy Pathway Modulation

C14H16ClN5S2 has been identified as a modulator of autophagy, the cellular process for degrading and recycling cellular components. mdpi.com Studies in human neuronal cell lines and in vivo mouse models demonstrate that the compound induces a significant autophagic response. nih.gov This induction is characterized by an increase in autophagic flux, the appearance of autophagic vesicles, and the fusion of autophagosomes with lysosomes. nih.gov

The mechanism for this autophagy induction appears to be independent of the primary autophagy regulator, mTOR, as the compound did not affect the phosphorylation of mTOR or its substrates. cell-stress.com Instead, the autophagic response is triggered by oxidative stress. nih.govcell-stress.com This is supported by findings that this compound upregulates the expression of key autophagy-related (ATG) genes. mdpi.comnih.gov In human SH-SY5Y neuronal cells, treatment with the compound led to an increased expression of several critical ATG genes, indicating transcriptional regulation of the pathway. nih.govcell-stress.com This autophagic process serves a protective role, facilitating the clearance of dysfunctional mitochondria and preventing overt neuronal damage. nih.gov In other contexts, such as in glioma cells, the compound's induction of autophagy has been linked with apoptosis, suggesting a tumor-suppressing function. waocp.org

Table 1: Modulation of Autophagy-Related Gene Expression by this compound in SH-SY5Y Cells This table summarizes the observed changes in the mRNA expression of key autophagy-related (ATG) genes following treatment with this compound, as identified in research studies.

| Gene | Function in Autophagy | Observed Effect |

| ATG4B | A cysteine peptidase involved in processing LC3 to its active form, essential for autophagosome formation. nih.gov | Increased mRNA Expression nih.gov |

| ATG5 | Forms a conjugate with ATG12, which acts as an E3-like enzyme essential for autophagosome elongation. | Increased mRNA Expression mdpi.comnih.gov |

| ATG7 | An E1-like activating enzyme required for two ubiquitin-like conjugation systems in autophagy. | Increased mRNA Expression nih.gov |

| Beclin-1 | A key component of the Class III PI3K complex that initiates autophagosome formation. | Upregulated Expression mdpi.com |

Reactive Oxygen/Nitrogen Species (ROS/RNS) Equilibrium Perturbations

The compound this compound significantly perturbs the equilibrium of reactive oxygen species (ROS) within cells. nih.gov In vitro studies using rat whole blood demonstrated that this compound treatment led to a significantly higher formation of ROS compared to control conditions across all tested concentrations (18, 90, and 180 μg/mL). nih.gov This pro-oxidant effect is a key mechanism behind its ability to induce autophagy, which is triggered by the resulting oxidative stress. nih.govcell-stress.com

High concentrations of the compound may lead to neurotoxicity in hypothalamic neurons through this increased ROS production, which is also associated with mitochondrial damage. nih.gov Research has shown that this compound can increase ROS production while simultaneously diminishing the cell's antioxidant defenses. researchgate.netfrontiersin.org However, some studies present a more complex picture, suggesting that in certain contexts, such as in the liver of socially isolated rats, chronic treatment may exert a protective effect against protein oxidation and enhance antioxidant defenses, possibly due to free radical scavenging properties. researchgate.net Extended use has been linked to mitochondrial dysfunction and an increase in ROS production that can overwhelm the body's natural antioxidant capacity. mdpi.com

Table 2: Effects of this compound on ROS and Antioxidant Markers This table outlines the reported effects of the compound on various markers of oxidative stress and antioxidant defense systems in different experimental models.

| Experimental Model | Marker | Observed Effect |

| Rat Whole Blood | ROS Formation | Significantly increased at 18, 90, and 180 μg/mL nih.gov |

| mHypoA-59 Hypothalamic Neurons | ROS Production | Increased nih.gov |

| Mouse Hypothalamic Neuron Model | ROS Levels | Significantly elevated researchgate.net |

| Mouse Hypothalamic Neuron Model | Glutathione Reductase (GSR) | Downregulated expression researchgate.net |

| Mouse Hypothalamic Neuron Model | Catalase (CAT) | Downregulated expression researchgate.net |

| Mouse Hypothalamic Neuron Model | Glutathione Peroxidase (GPX1) | Downregulated expression researchgate.net |

| Rat Liver (Social Isolation Model) | Protein Carbonyl (PCO) | Prevented increase with chronic treatment researchgate.net |

| Rat Liver (Social Isolation Model) | Superoxide Dismutase (SOD) Activity | Increased researchgate.net |

Impact on DNA Replication and Integrity

The influence of this compound on the genome extends to epigenetic modifications, specifically DNA methylation, which can alter gene transcription without changing the DNA sequence itself. nih.gov Studies on rat models have revealed that the compound induces widespread and tissue-specific changes in the DNA methylation status of genes in the hippocampus, cerebellum, and liver. nih.govnih.gov

A significant portion of these epigenetic changes occurs in genes integral to the dopamine (B1211576) pathway. nih.gov Research identified that out of 40 dopamine-related genes examined, 19 were differentially methylated after treatment with this compound. nih.govresearchgate.net The majority of these changes involved an increase in methylation within the promoter regions of genes, an alteration that is strongly indicative of transcriptional suppression. nih.gov Genes affected include those encoding for dopamine receptors (D1, D2, and D5), a dopamine transporter, and enzymes involved in dopamine synthesis and metabolism. nih.govresearchgate.net These findings suggest that the compound may modulate cellular function and activity by epigenetically altering the expression of key genes. nih.gov

Table 3: Dopamine Pathway Genes with Altered DNA Methylation Following this compound Treatment in Rats This table lists key genes in the dopamine neurotransmission pathway that exhibited changes in DNA methylation in response to the compound, as identified by methylation array analysis.

| Gene Category | Gene Name | Observed Effect |

| Dopamine Receptor | Dopamine D1 Receptor (DRD1) | Methylation changes observed nih.govresearchgate.net |

| Dopamine Receptor | Dopamine D2 Receptor (DRD2) | Methylation changes observed nih.govresearchgate.net |

| Dopamine Receptor | Dopamine D5 Receptor (DRD5) | Methylation changes observed nih.govresearchgate.net |

| Dopamine Transporter | Solute carrier family 18 member 2 | Methylation changes observed nih.govresearchgate.net |

| Dopamine Synthesis | Differential display clone 8 | Methylation changes observed nih.govresearchgate.net |

| Dopamine Metabolism | Catechol-O-methyltransferase (COMT) | Methylation changes observed nih.govresearchgate.net |

Interplay with Key Metabolic Pathways

This compound significantly interacts with central metabolic pathways, affecting glucose, mitochondrial, and lipid metabolism. These interactions are implicated in the broader physiological effects of the compound.

Effects on Glycolysis and Gluconeogenesis

The compound this compound has been shown to directly influence glucose metabolism by activating the glycolytic pathway. nih.gov In vitro studies have demonstrated that it induces both adipogenesis and glucose uptake by enhancing glycolysis. nih.gov Analysis of gene expression revealed that upregulated mRNAs following treatment were most enriched in metabolic pathways, including glycolysis/gluconeogenesis. nih.gov This activation of glycolysis can further synergize with and activate downstream signaling cascades such as the PI3K-AKT pathway, which is crucial for cell growth and proliferation. nih.gov Animal experiments have also highlighted the role of hepatocytes in managing glucose homeostasis through the regulation of glycolysis and gluconeogenesis, processes which can be disrupted by this compound. nih.gov

Modulation of Mitochondrial Metabolism

The compound exerts multiple effects on mitochondrial function and dynamics. It has been shown to reduce the activity of Complex I and Complex II of the mitochondrial electron transport chain, leading to impaired mitochondrial respiration. frontiersin.org This impairment is associated with the induction of mitochondrial damage, increased mitochondrial ROS production, and depolarization of the mitochondrial membrane. nih.govresearchgate.netnih.gov

Table 4: Summary of this compound Effects on Mitochondrial Parameters This table provides an overview of the observed impacts of the compound on various aspects of mitochondrial function and health.

| Mitochondrial Parameter | Observed Effect |

| Mitochondrial Respiration | Reduced Complex I and II activity frontiersin.org |

| Mitochondrial ROS | Increased production frontiersin.orgnih.gov |

| Mitochondrial Membrane Potential | Depolarization / Mild dissipation nih.govmdpi.com |

| Mitophagy | Impaired; specifically inhibits mitophagosome-lysosome fusion nih.govnih.gov |

| Mitochondrial Morphology | Promotes a fragmented network nih.gov |

| Mitochondrial Mass | Increased researchgate.net |

Influence on Amino Acid and Lipid Metabolism

This compound has a pronounced influence on lipid metabolism, particularly within the liver. karger.com Studies in animal models show that treatment with the compound deregulates hepatic lipid metabolism, leading to increased lipid accumulation in the liver, including total cholesterol, free cholesterol, and fatty acids. karger.com This is achieved by upregulating the expression of proteins involved in de novo lipid synthesis while downregulating proteins responsible for cholesterol clearance and the secretion of very low-density lipoprotein (VLDL). karger.com

The compound's effects on key regulators of lipid metabolism are complex. While some studies show a downregulation of the lipogenic transcription factor SREBP-1c, others report an upregulation of genes involved in triglyceride synthesis. nih.gov It is also associated with adverse changes in circulating lipid profiles, including elevated levels of triglycerides and cholesterol. nih.govgpnotebook.com The compound has been shown to modulate the hepatic Alk signaling pathway via the muscarinic M3 receptor, which contributes to its effects on lipid metabolism and fat accumulation. nih.gov These multifaceted effects suggest that this compound creates an imbalance between lipogenesis and lipolysis. nih.gov

An article on the molecular and cellular mechanisms of the chemical compound with the formula this compound cannot be generated at this time. Extensive searches for scientific literature regarding this specific compound have yielded no information on its bioconjugation or metabolomic profiling.

The investigation of a compound's molecular and cellular mechanisms of action, particularly through bioconjugation and metabolomic profiling for pathway elucidation, requires specific research data. Bioconjugation studies would involve tracking the compound as it binds to other molecules within a biological system, while metabolomic profiling would analyze the changes in metabolite concentrations in response to the compound. These analyses are crucial for understanding how the compound functions at a cellular level.

Without any available research on this compound, it is not possible to provide a detailed and accurate account of its bio-conjugation and the subsequent elucidation of its metabolic pathways. Any attempt to do so would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the requested article focusing on section "5.4. Bio-conjugation and Metabolomic Profiling (for pathway elucidation)" for the compound this compound cannot be produced. Further research on this specific chemical compound is required before such an analysis can be written.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C14h16cln5s2 Derivatives

Principles and Methodologies of SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its pharmacological activity. amazonaws.comslideshare.net The core principle is that the biological activity of a compound is directly related to its chemical structure. ajrconline.org By systematically modifying a lead compound's structure and observing the resulting changes in biological effect, researchers can deduce which parts of the molecule, known as pharmacophores, are crucial for its interaction with a biological target, such as a receptor or enzyme. slideshare.net

Methodologies in SAR involve the synthesis of a series of analogs where specific parts of the molecule are altered. This includes changes to the core scaffold, the addition or removal of functional groups, and modification of substituent positions. x-mol.net These analogs are then tested in biological assays to measure their activity. The comparison of these activities across the series allows for the establishment of a relationship between structure and function. slideshare.net For phenothiazine (B1677639) derivatives, this involves modifying the tricyclic core, the substituent at the C-2 position, and the aminoalkyl side chain at the N-10 position. if-pan.krakow.plslideshare.net

Identification of Key Pharmacophoric Features

The pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For phenothiazine-based antipsychotics, SAR studies have identified several key features critical for their activity. if-pan.krakow.pl

The nature and position of substituents on the phenothiazine ring system are paramount in determining the biological activity. brieflands.com

C-2 Position Substituent: The substituent at the C-2 position of the phenothiazine ring plays a crucial role. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhance antipsychotic activity. slideshare.netiiarjournals.org The -CF3 group, being more lipophilic, often leads to increased potency in inhibiting certain biological targets compared to a -Cl atom. if-pan.krakow.pl

N-10 Position Side Chain: The side chain attached to the nitrogen atom at position 10 is critical. A three-carbon (propyl) chain separating the ring nitrogen from the terminal amine is considered optimal for neuroleptic activity. if-pan.krakow.plslideshare.net The nature of this terminal amine is also important, with tertiary amines generally showing the highest potency. slideshare.net The intensity of the neuroleptic action often follows the order: piperazine (B1678402) group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.pl

The following table summarizes the effect of different substituents on the activity of phenothiazine derivatives.

| Position | Substituent Type | Effect on Activity | Example Compound |

| C-2 | Electron-withdrawing (e.g., -Cl, -CF3) | Increases antipsychotic potency. slideshare.netiiarjournals.org | Chlorpromazine, Trifluoperazine |

| C-2 | Electron-donating | Decreases antipsychotic potency. | - |

| N-10 | 3-carbon alkyl chain | Optimal for neuroleptic activity. if-pan.krakow.pl | Chlorpromazine |

| N-10 | 2-carbon alkyl chain | Favors antihistaminergic activity. iiarjournals.org | Promethazine |

| N-10 | Terminal amine (piperazine) | Strongest antipsychotic action. if-pan.krakow.pl | Prochlorperazine, Trifluoperazine |

| N-10 | Terminal amine (aliphatic) | Weaker antipsychotic action. if-pan.krakow.pl | Promazine |

Modifications to the central phenothiazine tricyclic system can have a profound impact on the compound's biological profile. Altering the ring structure, for example, by replacing one of the benzene (B151609) rings with a quinoline (B57606) ring, can lead to new derivatives with different therapeutic potentials, such as enhanced anticancer activity. unl.edu Even slight modifications, like altering the conjugation system of the phenothiazine core, can be explored to distinguish between different biological activities, such as antipsychotic versus anti-tuberculosis effects. rhhz.net The goal of such modifications is often to enhance a desired secondary activity (a process known as drug repurposing) while reducing the affinity for the original primary targets, thereby minimizing side effects. pnas.org

Development of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models take SAR to the next level by creating a mathematical relationship between the chemical structure and biological activity. wikipedia.org These models use statistical methods to correlate physicochemical descriptors of molecules with their observed biological effects, allowing for the prediction of activity for new, unsynthesized compounds. ajrconline.orgscirp.org

QSAR models rely on numerical descriptors that quantify various physicochemical properties of the molecules. ajrconline.org For phenothiazine derivatives, several key descriptors have been used to build predictive models. researchgate.net

Lipophilicity (Log P): This parameter measures a compound's ability to partition between a lipid and an aqueous phase, which is crucial for crossing the blood-brain barrier. amazonaws.comslideshare.net

Electronic Parameters: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment, quantify the electronic properties of the molecule, which are vital for receptor interactions. researchgate.netuniv-biskra.dz

Steric/Topological Descriptors: Parameters such as Molar Refractivity (MR), Molecular Volume (MV), and Molecular Weight (MW) describe the size and shape of the molecule, which influence how it fits into a receptor's binding site. researchgate.net

A typical QSAR equation might look like this: log(1/A) = c1(Descriptor1) + c2(Descriptor2) + ... + Constant Where 'A' is the biological activity, and 'c' represents the coefficients for each descriptor. univ-biskra.dz

The table below lists common descriptors used in QSAR studies of phenothiazines.

| Descriptor Class | Specific Descriptor | Property Represented |

| Lipophilic | Log P | Hydrophobicity, membrane permeability. slideshare.net |

| Electronic | ELUMO, EHOMO | Electron-accepting/donating ability, reactivity. researchgate.netuniv-biskra.dz |

| Steric | Molar Refractivity (MR) | Molecular size and polarizability. researchgate.net |

| Steric | Molecular Volume (MV) | Overall size of the molecule. researchgate.net |

| Constitutional | Molecular Weight (MW) | Mass of the molecule. researchgate.net |

The reliability of a QSAR model is paramount and must be rigorously validated. scribd.com Validation ensures that the model is not only a good fit for the data used to create it (the training set) but can also accurately predict the activity of new compounds (the test set). basicmedicalkey.comnih.gov

Key statistical validation methods include:

External Validation: This is the most crucial test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. basicmedicalkey.comnih.gov The model's ability to predict the activities of the compounds in the test set is then evaluated. A high correlation between predicted and actual activities for the test set indicates a reliable and predictive QSAR model. nih.gov

Statistical Metrics: Several statistical parameters are used to judge the quality of a QSAR model, including the coefficient of determination (R²), which measures goodness-of-fit, and the cross-validated R² (Q² or R²cv), which measures predictive ability. frontiersin.org For a model to be considered statistically significant and predictive, these values should be high. scirp.org

Ligand-Based and Structure-Based Design Principles

The development of derivatives related to the chemical scaffold of C14H16ClN5S2, a dihydropyrimidine (B8664642) (DHPM) derivative, has been guided by ligand-based design principles. These principles focus on modifying the chemical structure of a known active compound to understand which functional groups are crucial for its biological activity and to optimize its potency. Research in this area has systematically explored the impact of various structural modifications on the calcium channel blocking activity of these compounds. derpharmachemica.com

A significant area of investigation has been the modification of the dihydropyrimidine core. In a series of studies, researchers synthesized novel DHPM derivatives by replacing the ester group, a common feature in classical DHPMs, with thiosemicarbazide (B42300), semicarbazide, and hydrazide functionalities. This approach was novel and aimed at exploring new pharmacological potential for this class of compounds. derpharmachemica.com

The structure-activity relationship (SAR) findings from these studies revealed several key insights:

Impact of the Hydrazone Moiety: When comparing the different series of synthesized compounds, the nature of the hydrazone side chain was found to be a critical determinant of activity. Derivatives containing a semicarbazone moiety were generally more potent as calcium channel blockers than their thiosemicarbazone and hydrazide counterparts. derpharmachemica.com

Influence of Phenyl Ring Substitution: The position of the chloro substituent on the phenyl ring attached to the dihydropyrimidine core significantly influenced the biological activity. Across all tested series (thiosemicarbazones, semicarbazones, and hydrazides), compounds with a para-chloro substitution on the phenyl ring demonstrated superior activity compared to unsubstituted or meta-substituted analogs. derpharmachemica.com

Role of the N3-Substituent: Interestingly, while some earlier research on DHPMs suggested that a substituent on the N3 position of the pyrimidine (B1678525) ring was essential for activity, the series of compounds that includes this compound were found to be active as calcium channel blockers despite lacking an N3 substituent. This indicates that other structural features can compensate for or provide an alternative mechanism for activity. derpharmachemica.com

These findings are summarized in the data tables below, which illustrate the comparative activities of different derivatives.

| Series | Phenyl Ring Substitution | Relative Activity |

| Thiosemicarbazones | Para-chloro | Good |

| Unsubstituted | Lower | |

| Meta-chloro | Lower | |

| Semicarbazones | Para-chloro | Most Potent |

| Unsubstituted | Lower | |

| Meta-chloro | Lower | |

| Hydrazides | Para-chloro | Good |

| Unsubstituted | Lower | |

| Meta-chloro | Lower |

| Derivative Series | General Potency Ranking |

| Semicarbazones (e.g., Compound 6C) | 1 (Most Potent) |

| Thiosemicarbazones (e.g., Compound 5C) | 2 |

| Hydrazides (e.g., Compound 8C) | 3 |

Computational Chemistry and Cheminformatics Approaches for C14h16cln5s2

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a ligand, such as Tiotixene, and a target protein. scitechnol.commdpi.com Docking predicts the preferred orientation and conformation of the ligand within the protein's binding site, while MD simulations provide a view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions. mdpi.comnih.gov